molecular formula C9H6NNaO3 B2427390 sodium 2-oxo-2,3-dihydro-1H-indole-6-carboxylate CAS No. 1955506-95-2

sodium 2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Cat. No. B2427390
CAS RN: 1955506-95-2
M. Wt: 199.141
InChI Key: ORSACVLEJRAALP-UHFFFAOYSA-M
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Description

Sodium 2-oxo-2,3-dihydro-1H-indole-6-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

Indole derivatives are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .


Chemical Reactions Analysis

In the synthesis of indole derivatives, it was found that to diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .

Scientific Research Applications

  • Crystal Structure Analysis : A study on a related compound, Sodium 2-oxo-3-semicarbazono-2,3-dihydro-1H-indole-5-sulfonate dihydrate, revealed insights into its crystal structure, indicating Z and E configurations stabilized by intramolecular hydrogen bonds, with layers formed in the bc plane connected by hydrogen bonds involving water molecules (Pelosi et al., 2006).

  • Chemical Reactions and Synthesis : Research has explored the use of sodium borohydride in carboxylic acid media for reducing and N-alkylating indoles, quinolines, and related heterocycles, demonstrating its versatility as a reducing agent (Gribble, 1999). Another study focused on the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-carboxylate derivatives in the presence of sodium chloride as a catalyst, highlighting the green characteristics of this synthesis method (Alizadeh & Moafi, 2015).

  • Pharmaceutical Synthesis : In the field of pharmaceuticals, sodium 2-oxo-2,3-dihydro-1H-indole-6-carboxylate derivatives have been used in the synthesis of ellipticine quinone, a key intermediate in the creation of potential medicinal compounds (Ramkumar & Nagarajan, 2014).

  • Methodology Development : A study developed a new methodology for the synthesis of 3-amino-1H-indole-2-carboxylates, using sodium hydride in the reaction process. This methodology demonstrated good functional group tolerance and high yields for various indoles (Harjani et al., 2014).

  • Electrocatalysis : Research on the electrocatalytic transformation of isatins and barbituric acids in the presence of sodium bromide led to the creation of substituted bis(pyrimidine-trione) compounds. This electrocatalytic method was notably faster and more environmentally benign than traditional chemical methods (Elinson et al., 2011).

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

properties

IUPAC Name

sodium;2-oxo-1,3-dihydroindole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3.Na/c11-8-4-5-1-2-6(9(12)13)3-7(5)10-8;/h1-3H,4H2,(H,10,11)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSACVLEJRAALP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)[O-])NC1=O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1955506-95-2
Record name sodium 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
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